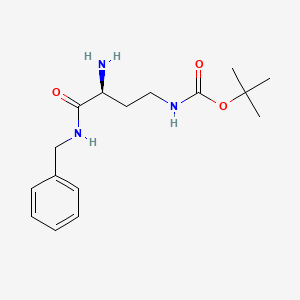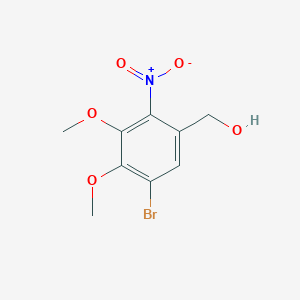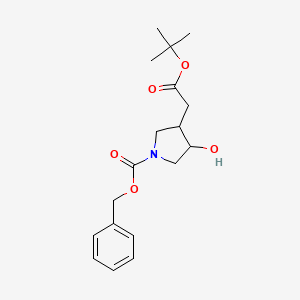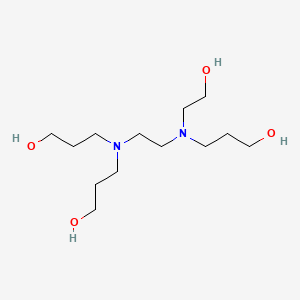
tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate is a compound that features a tert-butyl carbamate protecting group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both amino and carbamate functional groups allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate group. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the protected amino acid .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs similar methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols or amines .
科学研究应用
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of tert-butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate involves its ability to act as a protecting group for amino acids and peptides. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the formation of specific peptide bonds .
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl (4-bromobenzyl)carbamate: Another derivative with a bromine substituent that can be used in cross-coupling reactions.
tert-Butyl carbanilate: A related compound with a phenyl group instead of a benzyl group .
Uniqueness
tert-Butyl (S)-(3-amino-4-(benzylamino)-4-oxobutyl)carbamate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both amino and carbamate groups makes it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry .
属性
分子式 |
C16H25N3O3 |
|---|---|
分子量 |
307.39 g/mol |
IUPAC 名称 |
tert-butyl N-[(3S)-3-amino-4-(benzylamino)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(21)18-10-9-13(17)14(20)19-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |
InChI 键 |
PAXTYUSWOAVZKH-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)NCC1=CC=CC=C1)N |
规范 SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)NCC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)



![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)







